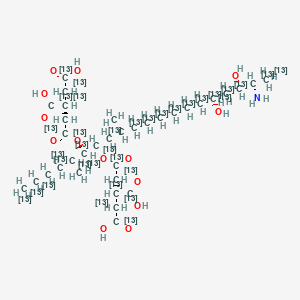

(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-16,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Fumonisin B2 13C34 is a specific isotope-labeled variant of Fumonisin B2, a mycotoxin produced by certain fungal species that can contaminate corn and other cereals. While Fumonisin B2 itself is a research topic due to its toxic effects, Fumonisin B2 13C34 finds its application primarily as an analytical tool ().

Analytical Standard for Fumonisin B2 Detection

The primary application of Fumonisin B2 13C34 lies in its use as an analytical standard for the detection and quantification of Fumonisin B2 in food samples. Due to its isotopic composition, Fumonisin B2 13C34 can be distinguished from the native Fumonisin B2 present in contaminated food through techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) (). This distinction allows researchers to accurately measure Fumonisin B2 levels in food products, contributing to food safety assessments and ensuring compliance with regulatory limits.

Advantages of Using Fumonisin B2 13C34

Fumonisin B2 13C34 offers several advantages over non-isotopically labeled standards for Fumonisin B2 detection:

- Improved Accuracy and Specificity: The isotopic difference between Fumonisin B2 13C34 and native Fumonisin B2 allows for more specific detection and reduces interference from background signals in food samples, leading to more accurate quantification ().

- Enhanced Sensitivity: Isotope-labeled standards can sometimes improve the sensitivity of analytical techniques, allowing researchers to detect even lower levels of Fumonisin B2 in food.

- Validation of Analytical Methods: Fumonisin B2 13C34 can be used to validate analytical methods for Fumonisin B2 detection, ensuring the accuracy and reliability of the data obtained.

The compound (2R)-2-2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-16,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethylbutanedioic acid is a complex organic molecule characterized by multiple stereocenters and functional groups. It features a long aliphatic chain with various hydroxyl and amino groups that contribute to its biological activity. The presence of isotopically labeled carbon atoms (13C) suggests applications in metabolic studies and tracer experiments.

Fumonisin B2-13C34 itself does not have a mechanism of action. However, the parent compound FB2 acts as a potent inhibitor of sphingosine N-acyltransferase, an enzyme crucial for sphingolipid biosynthesis []. This disruption in sphingolipid production can lead to cell death and various health problems [].

- Esterification: The carboxylic acid groups can react with alcohols to form esters.

- Amidation: The amino group can react with carboxylic acids or activated esters to form amides.

- Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes.

These reactions are significant for modifying the compound's structure for various applications.

The biological activity of this compound is likely influenced by its structural features:

- Antimicrobial Properties: Compounds with similar structures often exhibit antimicrobial activity due to their ability to disrupt bacterial cell membranes.

- Antioxidant Activity: The presence of hydroxyl groups may confer antioxidant properties.

- Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes involved in metabolic pathways.

Further biological assays would be necessary to quantify these activities.

Synthesis of this compound can involve multiple steps:

- Starting Materials: The synthesis may begin with simpler amino acids and fatty acids.

- Functional Group Modifications: Specific reactions such as alkylation or acylation can introduce the necessary functional groups.

- Chiral Resolution: Techniques such as chiral chromatography may be employed to isolate the desired stereoisomer.

- Final Assembly: Coupling reactions can be used to assemble the final structure from intermediates.

This multi-step synthesis reflects the complexity of the molecule.

The potential applications of this compound include:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.

- Biotechnology: Its labeled isotopes can be used in metabolic tracing studies.

- Agriculture: If found to have antimicrobial properties, it could be developed into a biopesticide.

Interaction studies would focus on how this compound interacts with biological macromolecules:

- Protein Binding Studies: Understanding how the compound binds to proteins could elucidate its mechanism of action.

- Cellular Uptake Studies: Investigating how effectively the compound is taken up by cells could inform its bioavailability.

- Metabolic Pathway Analysis: Tracing the compound's metabolism using its isotopic labels could provide insights into its fate in biological systems.

Similar Compounds

Several compounds share structural similarities with this molecule:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Compound A | Long aliphatic chain with hydroxyl groups | Exhibits strong antibacterial activity |

| Compound B | Contains multiple carboxylic acid groups | Known for anti-inflammatory properties |

| Compound C | Similar amino acid backbone | Used in peptide synthesis |

This comparison highlights the uniqueness of the described compound in terms of its specific functionalization and potential applications in various fields.